molecular formula C14H9BrO3 B14364988 3-(3-Bromo-4-hydroxyphenyl)-2-benzofuran-1(3H)-one CAS No. 90278-66-3

3-(3-Bromo-4-hydroxyphenyl)-2-benzofuran-1(3H)-one

Cat. No.: B14364988
CAS No.: 90278-66-3
M. Wt: 305.12 g/mol
InChI Key: LPBBTYRMCXSOAS-UHFFFAOYSA-N
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Description

3-(3-Bromo-4-hydroxyphenyl)-2-benzofuran-1(3H)-one is a chemical compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a bromine atom and a hydroxyl group attached to a phenyl ring, which is further fused to a benzofuran moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-4-hydroxyphenyl)-2-benzofuran-1(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-4-hydroxybenzaldehyde and 2-hydroxybenzofuran.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as an acid or base, to form the desired benzofuran derivative.

    Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include:

    Batch Reactors: The reactants are mixed in a batch reactor, and the reaction is allowed to proceed under controlled temperature and pressure conditions.

    Continuous Flow Reactors: The reactants are continuously fed into a flow reactor, where the reaction takes place, and the product is continuously removed.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-4-hydroxyphenyl)-2-benzofuran-1(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of 3-(3-Bromo-4-oxophenyl)-2-benzofuran-1(3H)-one.

    Reduction: Formation of 3-(4-Hydroxyphenyl)-2-benzofuran-1(3H)-one.

    Substitution: Formation of 3-(3-Amino-4-hydroxyphenyl)-2-benzofuran-1(3H)-one.

Scientific Research Applications

3-(3-Bromo-4-hydroxyphenyl)-2-benzofuran-1(3H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-4-hydroxyphenyl)-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-hydroxybenzaldehyde: A precursor in the synthesis of 3-(3-Bromo-4-hydroxyphenyl)-2-benzofuran-1(3H)-one.

    3-Bromo-4-methoxybenzaldehyde: A structurally similar compound with a methoxy group instead of a hydroxyl group.

    3-Bromo-4-hydroxybenzoic acid: Another compound with a similar bromine and hydroxyl substitution pattern.

Uniqueness

This compound is unique due to its benzofuran moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action.

Properties

CAS No.

90278-66-3

Molecular Formula

C14H9BrO3

Molecular Weight

305.12 g/mol

IUPAC Name

3-(3-bromo-4-hydroxyphenyl)-3H-2-benzofuran-1-one

InChI

InChI=1S/C14H9BrO3/c15-11-7-8(5-6-12(11)16)13-9-3-1-2-4-10(9)14(17)18-13/h1-7,13,16H

InChI Key

LPBBTYRMCXSOAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(OC2=O)C3=CC(=C(C=C3)O)Br

Origin of Product

United States

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